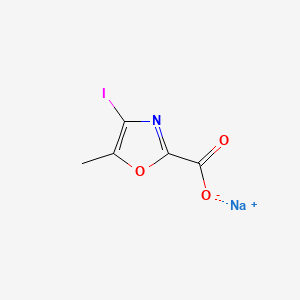![molecular formula C6H11ClN4 B6611095 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride CAS No. 2866335-45-5](/img/structure/B6611095.png)
1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[1,5-a]imidazol-7-ylmethanamine hydrochloride, also known as 1H-Pyrazolo[1,5-a]imidazole-7-methanamine hydrochloride or Pyrazoloimidazole, is an organic compound composed of two nitrogen atoms, two carbon atoms, and one hydrogen atom. It is a colorless solid with a melting point of 123°C and a molecular weight of 125.6 g/mol. Pyrazoloimidazole has been used as a research chemical in laboratories for a variety of scientific applications, including studies of its biochemical and physiological effects.
Scientific Research Applications
Pyrazoloimidazole has been used as a research chemical in laboratories for a variety of scientific applications. It has been studied for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been used in the study of the effects of nitric oxide on the cardiovascular system, as well as its potential applications in the treatment of hypertension and other cardiovascular diseases.
Mechanism of Action
Pyrazoloimidazole acts as an inhibitor of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the amount of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and increased focus.
Biochemical and Physiological Effects
Pyrazoloimidazole has been found to have a variety of biochemical and physiological effects. It has been shown to increase the amount of acetylcholine in the brain, which can lead to increased alertness, improved memory, and increased focus. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as to be a potential treatment for hypertension and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
Pyrazoloimidazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it can be used to study the effects of acetylcholinesterase inhibition on the brain, as well as its potential applications in the treatment of hypertension and other cardiovascular diseases. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is also toxic in high concentrations.
Future Directions
There are several potential future directions for research involving 1H-pyrazolo[1,5-a]imidazol-7-ylmethanamine hydrochloride. One potential direction is to further explore its anti-inflammatory and antioxidant effects, as well as its potential applications in the treatment of hypertension and other cardiovascular diseases. In addition, further research could be conducted to explore its potential use as an antidepressant or anxiolytic, as well as its potential to treat other neurological disorders such as Alzheimer’s disease. Finally, further research could be conducted to explore its potential use as an analgesic or anti-cancer agent.
Synthesis Methods
Pyrazoloimidazole can be synthesized through a three-step process. First, a reaction between 2-methyl-5-nitroimidazole and ethyl bromoacetate is carried out in acetic acid in the presence of potassium carbonate. This reaction yields the intermediate product, ethyl 2-methyl-5-nitroimidazole-3-carboxylate. The intermediate product is then reacted with hydrazine hydrate in the presence of sodium hydroxide to form the desired product, 1H-pyrazolo[1,5-a]imidazol-7-ylmethanamine hydrochloride.
properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-5-4-9-10-2-1-8-6(5)10;/h4,8H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXWLPLLCNMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)CN)N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)



![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)

![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)

![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)

![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)
